molecular formula C4H3ClN4O2 B170380 4-Chloro-5-nitropyrimidin-2-amine CAS No. 160948-35-6

4-Chloro-5-nitropyrimidin-2-amine

Cat. No.: B170380
CAS No.: 160948-35-6
M. Wt: 174.54 g/mol
InChI Key: ZCIUAKDSNQXBGM-UHFFFAOYSA-N
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Description

4-Chloro-5-nitropyrimidin-2-amine (CAS: 160948-35-6) is a nitro- and chloro-substituted pyrimidine derivative. Its molecular formula is C₄H₃ClN₄O₂, with a nitro group (-NO₂) at position 5, a chlorine atom at position 4, and an amine (-NH₂) at position 2 of the pyrimidine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its electron-withdrawing nitro and chloro groups enhance reactivity in nucleophilic substitution reactions, making it valuable for constructing heterocyclic scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-nitropyrimidin-2-amine typically involves the nitration of 4-chloropyrimidine followed by amination. One common method includes the reaction of 4-chloropyrimidine with nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 4-chloro-5-nitropyrimidine is then treated with ammonia or an amine to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-nitropyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Chloro-5-nitropyrimidin-2-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The chlorine atom enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, synthesis routes, and applications of 4-Chloro-5-nitropyrimidin-2-amine and related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Synthesis Highlights References
This compound Cl (4), NO₂ (5), NH₂ (2) C₄H₃ClN₄O₂ Intermediate for anticancer/antimicrobial agents Not explicitly detailed in evidence; likely via nitration of chloropyrimidine precursors
2-Chloro-5-nitropyridin-4-amine Cl (2), NO₂ (5), NH₂ (4) C₅H₄ClN₃O₂ Crystal structure (R factor: 0.028); planar pyridine ring Single-crystal X-ray diffraction confirmed planar geometry
5-Bromo-2-chloropyrimidin-4-amine Br (5), Cl (2), NH₂ (4) C₄H₃BrClN₃ Forms 2D hydrogen-bonded networks Reduction of 5-bromo-2-chloro-4-nitropyrimidine using SnCl₂/HCl
5-Chloro-N-cyclopentylpyrimidin-2-amine Cl (5), NH-C₅H₉ (2) C₉H₁₂ClN₃ Potential kinase inhibitor; cyclopentyl group enhances lipophilicity Substitution of 2,5-dichloropyrimidine with cyclopentylamine
2-Chloro-4-methylpyrimidin-5-amine Cl (2), CH₃ (4), NH₂ (5) C₅H₆ClN₃ Research applications in medicinal chemistry Commercial availability (Georganics); used in pilot-scale synthesis

Physicochemical and Reactivity Differences

  • Electron-Withdrawing Effects : The nitro group in this compound increases electrophilicity at position 4, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). In contrast, bromine in 5-Bromo-2-chloropyrimidin-4-amine enhances leaving-group ability, favoring Suzuki couplings or cross-coupling reactions .
  • Hydrogen Bonding : Crystal structures of 5-Bromo-2-chloropyrimidin-4-amine reveal N–H···N hydrogen bonds forming supramolecular dimers, whereas 2-Chloro-5-nitropyridin-4-amine (pyridine derivative) lacks such extensive networks due to its planar geometry .
  • Lipophilicity : Methyl or cyclopentyl substituents (e.g., in 2-Chloro-4-methylpyrimidin-5-amine and 5-Chloro-N-cyclopentylpyrimidin-2-amine) improve membrane permeability, critical for drug candidates targeting intracellular enzymes .

Research Findings and Data

Crystallographic Insights

  • 2-Chloro-5-nitropyridin-4-amine : Exhibits a planar pyridine ring (mean σ(C–C) = 0.003 Å) with minimal deviation, contrasting the slightly distorted pyrimidine rings in 5-Bromo-2-chloropyrimidin-4-amine (r.m.s. deviation: 0.087 Å) .

Biological Activity

4-Chloro-5-nitropyrimidin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a pyrimidine ring with chlorine and nitro substituents, which contribute to its reactivity and biological activity. The presence of these functional groups allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacterial strains and fungi. The mechanism behind this activity may involve the compound's ability to penetrate microbial cell membranes due to its lipophilic nature, allowing it to interact with intracellular targets.

Antiviral Activity

The compound has also shown promise as an antiviral agent. Studies have demonstrated its efficacy against certain viruses, potentially through mechanisms that disrupt viral replication processes. This makes it a candidate for further exploration in antiviral drug development.

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral properties, this compound has been investigated for anti-inflammatory effects. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that modulate inflammatory pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in cellular processes, including kinases associated with cancer progression.
  • Cell Membrane Penetration : The chlorine atom enhances the compound's ability to cross lipid membranes, facilitating its intracellular action.
  • Formation of Reactive Intermediates : The nitro group can be reduced to form reactive species that interact with nucleophiles within cells, leading to cellular damage or modulation of signaling pathways.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-Chloro-5-nitropyrimidin-4-amineSimilar pyrimidine structureAntimicrobial, less studied
4-Chloro-5-nitropyrimidin-2-amideAmide instead of aminePotential anti-inflammatory properties
6-Chloro-N-ethyl-5-nitropyrimidinEthyl substitution at the 6-positionAnticancer activity

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the derivative used .
  • Antiviral Research : In a study focused on antiviral applications, compounds derived from this base showed promising results against influenza viruses, demonstrating a reduction in viral load in infected cell cultures .
  • Anti-inflammatory Mechanisms : Research highlighted in Pharmacology Reports indicated that the compound could reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Properties

IUPAC Name

4-chloro-5-nitropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN4O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIUAKDSNQXBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90313070
Record name 4-chloro-5-nitropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160948-35-6
Record name 4-chloro-5-nitropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-amino-4-hydroxy-5-nitropyrimidine (5.0 g, 32.1 mmol) in phosphorous oxychloride (100 mL) was refluxed overnight, and the excess phosphorous oxychloride was evaporated under reduced pressure. The residue was mixed with ice (100 g) in an ice-bath, and the mixture was neutralized with concentrated aqueous sodium carbonate solution. A yellow precipitate was collected by filtration and washed with water: yield, 1.39 g (25%); mp 191°-194° C. dec.; 1H NMR δ8.45 (br s, 2H, NH2, exchange with D2O), 9.03 (s, 1H, H-6); MS (EI) calcd. m/z for C4H3N4O235Cl 173.9944, found 173.9934; calcd. m/z for C4H3N4O237Cl 175.9915, found 175.9916.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-Chloro-5-nitropyrimidin-2-amine
4-Chloro-5-nitropyrimidin-2-amine
4-Chloro-5-nitropyrimidin-2-amine

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